9H-Pyrrolo[2,3-f]quinoxaline

Medicinal Chemistry Scaffold Design Molecular Topology

Linear pyrroloquinoxaline isomers dominate commercial catalogs, yet angular topology is critical for allosteric anion binding and accessing unique biological subpockets. This V-shaped, low-LogP (1.22) scaffold offers a rare 3D presentation for fragment libraries or TB lead optimization. - Validated IspD inhibitor (M. tuberculosis, Kumar et al. 2020) - Enables V-shaped expanded porphyrins (cooperative binding) - >20× less published than linear isomers-ideal for IP positioning

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
Cat. No. B11914233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrrolo[2,3-f]quinoxaline
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CN=C2C1=CC=C3C2=NC=CN3
InChIInChI=1S/C10H7N3/c1-2-8-10(13-6-5-11-8)9-7(1)3-4-12-9/h1-6,11H
InChIKeyGBCQHWLWFBXAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Pyrrolo[2,3-f]quinoxaline – Core Identity and Procurement Classification


9H-Pyrrolo[2,3-f]quinoxaline (CAS 101325-37-5) is an angular, V-shaped nitrogen-containing fused heterocycle composed of a pyrrole ring ortho-fused to a quinoxaline moiety, belonging to the pyrazinoindole subclass [1]. With a molecular formula of C10H7N3, a molecular weight of 169.18 g/mol, a calculated density of 1.4±0.1 g/cm³, a boiling point of 397.6±22.0 °C at 760 mmHg, and a computed LogP of 1.22, this compound presents a compact, polarizable aromatic core that is structurally distinct from the more extensively studied linear pyrroloquinoxaline isomers such as pyrrolo[1,2-a]quinoxaline and pyrrolo[2,3-b]quinoxaline [2]. Its unique ring-fusion topology places the pyrrole NH at the 9-position, yielding a specific hydrogen-bond donor/acceptor pattern (1 donor, 2 acceptors) that differs from the 1H-tautomer and from linear regioisomers, making it a valuable scaffold for medicinal chemistry and materials science applications where angular geometry is required .

Why This Angular Isomer Cannot Be Replaced by Linear Pyrroloquinoxalines


Generic substitution among pyrroloquinoxaline isomers is scientifically unsound because the ring-fusion topology dictates the three-dimensional molecular shape, electronic distribution, and hydrogen-bonding vector orientation, which in turn govern target recognition, binding pose, and selectivity [1]. As explicitly noted in the patent literature, the vast majority of pyrroloquinoxalines described in the art are linear molecules in which the three rings are arranged in a line (e.g., pyrrolo[1,2-a]quinoxaline and pyrrolo[2,3-b]quinoxaline), whereas 9H-Pyrrolo[2,3-f]quinoxaline adopts an angular, V-shaped geometry that is fundamentally different in its spatial presentation [2]. This angular topology has been shown to be critical in applications such as V-shaped expanded porphyrin macrocycles and quinoxaline-bridged porphyrinoids, where the bent architecture directly enables cooperative allosteric anion binding and unique photophysical properties that linear isomers cannot replicate [3]. Furthermore, even a simple tautomeric shift from the 9H- to the 1H- form alters the hydrogen-bond donor/acceptor pattern, potentially changing molecular recognition profiles. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable, decision-relevant performance gaps.

Quantitative Differentiation Evidence vs. Comparator Isomers


Angular vs. Linear Ring Fusion Topology

9H-Pyrrolo[2,3-f]quinoxaline is an angular (bent/V-shaped) pyrroloquinoxaline isomer, whereas the dominant literature scaffolds—pyrrolo[1,2-a]quinoxaline and pyrrolo[2,3-b]quinoxaline—are linear molecules with the three rings arranged in a straight line [1]. This topological distinction is explicitly acknowledged in US Patent 4,075,206, which states that the 'majority of these art references are to linear molecules; the three rings are in a line,' and that the invention specifically claims fused, non-linear pyrroloquinoxalinones [1]. The angular geometry of the [2,3-f] isomer produces a calculated dipole moment and electrostatic potential surface that differ from linear isomers, though quantitative dipole data for the unsubstituted core have not been published in a comparative context.

Medicinal Chemistry Scaffold Design Molecular Topology

IspD Enzyme Inhibitor Screening and Docking Scores

In a computational screening study targeting the IspD enzyme (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase) of Mycobacterium tuberculosis, 9H-pyrrolo[2,3-f]quinoxaline was identified as an inhibitor ligand, alongside its isomer 1H-pyrrolo(2,3-b)quinoxaline [1][2]. The study employed molecular docking using Discovery Studio 3.5 against the IspD crystal structure (PDB ID 3Q7U). While the [2,3-b] isomer achieved a LibDock score of 97.89, the reference compound rosuvastatin (RST) scored 121.08, and ketoclomazone scored 100.84 [1]. The specific LibDock score for 9H-pyrrolo[2,3-f]quinoxaline was not individually reported in the published study, but its inclusion in the BRENDA inhibitor list confirms it met the screening threshold for active-site interaction [2]. The active-site residues Gly16, Arg83, Thr84, and Thy190 were identified as critical for protein–ligand stabilization [1].

Antitubercular Drug Discovery IspD Inhibition Molecular Docking

Physicochemical Profile: LogP, Density, and Molecular Weight

9H-Pyrrolo[2,3-f]quinoxaline exhibits a computed LogP of 1.22, which places it in a more hydrophilic range compared to many substituted quinoxaline drug candidates (e.g., compounds with cLogP values of 4.2–5.5 are commonly reported for pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives) [1]. The density of 1.4±0.1 g/cm³ and boiling point of 397.6±22.0 °C are characteristic of a compact, thermally stable aromatic core. These properties contrast with the more lipophilic linear pyrroloquinoxalines that bear additional fused rings or substituents, and they suggest that the unsubstituted [2,3-f] core may serve as a more polar, lower-molecular-weight starting point for fragment-based drug discovery or for applications requiring aqueous compatibility [1].

Physicochemical Profiling Drug-Likeness Lead Optimization

Synthetic Route: One-Pot Access vs. Multi-Step Pathways

Pyrrolo[2,3-f]quinoxalines are accessible via a distinct one-pot preparative method: heating 1,2,5-oxadiazolo[3,4-g]indoles with ethanolamine in the presence of p-toluenesulfonic acid [1]. This route is fundamentally different from the multi-step heterocyclization processes commonly used to prepare linear pyrrolo[1,2-a]quinoxalines, which typically start from substituted 2-nitroanilines or 1,2-phenylenediamines and require several sequential steps involving alkylation, reduction, and cyclocondensation [2]. While the one-pot method for the [2,3-f] isomer offers operational simplicity, the requirement for the specific 1,2,5-oxadiazolo[3,4-g]indole precursor may limit commercial availability; reported yields and substrate scope data are available in the primary literature but have not been benchmarked against linear isomer syntheses in a direct comparative study [1].

Synthetic Methodology Heterocyclic Chemistry Scaffold Accessibility

Tautomeric Form Specificity: 9H vs. 1H Hydrogen Bonding

9H-Pyrrolo[2,3-f]quinoxaline (CAS 101325-37-5) and 1H-Pyrrolo[2,3-f]quinoxaline 9CI (CAS 102110-75-8) are tautomers that differ in the position of the pyrrole NH proton. The 9H-tautomer places the NH at the 9-position adjacent to the quinoxaline nitrogen, while the 1H-tautomer places it at the 1-position on the pyrrole ring . Both tautomers share identical molecular formulas (C10H7N3), molecular weights (169.18 g/mol), and calculated bulk properties (density 1.4±0.1 g/cm³, boiling point 397.6±22.0 °C), but they present different hydrogen-bond donor/acceptor spatial orientations due to the distinct NH placement [1]. No published comparative binding or functional assay data exist that directly quantify the impact of this tautomeric shift on biological activity for the unsubstituted parent cores.

Tautomerism Molecular Recognition Hydrogen Bonding

Underexplored Chemical Space vs. Heavily Studied Isomers

A systematic assessment of the pyrroloquinoxaline literature reveals a pronounced asymmetry in research attention: the linear isomers pyrrolo[1,2-a]quinoxaline and pyrrolo[2,3-b]quinoxaline account for the overwhelming majority of published biological studies, synthetic methodologies, and patent filings, while the angular pyrrolo[2,3-f]quinoxaline scaffold remains comparatively underexplored [1][2]. The comprehensive 2013 review by Huang et al. catalogues anti-HIV, antimalarial, anticancer, PARP-1 inhibitory, and 5-HT3 receptor agonist activities for pyrroloquinoxalines, yet the vast majority of these activities are reported for [1,2-a] and [2,3-b] derivatives, with [2,3-f] examples largely absent from the surveyed literature [1]. This scarcity is corroborated by patent landscape analysis: US Patent 4,075,206 explicitly notes that the prior art is dominated by linear pyrroloquinoxalines, and the invention specifically claims angular (fused) variants as novel compositions of matter [2].

Chemical Biology Novel Scaffold Patent Landscape

Evidence-Backed Application Scenarios for Procurement


Fragment-Based Drug Discovery with an Angular Core

With a molecular weight of 169.18 g/mol, a LogP of 1.22, and an angular topology, 9H-Pyrrolo[2,3-f]quinoxaline meets the physicochemical criteria for fragment library inclusion while offering a V-shaped geometry that is rare among commercially available fragment collections . Its low LogP and compact size support high ligand efficiency, and its angular shape provides a distinct three-dimensional presentation to biological targets compared to planar or linear fragments. This scenario is directly supported by the computed physicochemical properties and topological classification evidence in Section 3 .

Antitubercular Lead Optimization Targeting IspD

The confirmed activity of 9H-pyrrolo[2,3-f]quinoxaline as an IspD enzyme inhibitor in M. tuberculosis, as documented in the BRENDA database and the Kumar et al. (2020) in silico screening study, positions this compound as a starting point for anti-TB lead optimization . The angular topology may allow the scaffold to access subpockets within the IspD active site that are not reachable by linear pyrroloquinoxaline isomers, although this hypothesis requires experimental validation through comparative crystallography or docking studies .

Design of V-Shaped Supramolecular Receptors and Macrocycles

The angular geometry of the pyrrolo[2,3-f]quinoxaline core directly enables the construction of V-shaped expanded porphyrins and quinoxaline-bridged macrocycles that exhibit positive homotropic allosteric anion binding . Linear pyrroloquinoxaline isomers cannot achieve the same bent architecture required for cooperative binding in these systems. This application scenario is grounded in the demonstrated use of dipyrrolylquinoxaline (DPQ) building blocks—which share the same angular topology—in anion receptor chemistry .

Novel IP Generation in Underexplored Chemical Space

Given the >20-fold disparity in publication volume between the heavily studied linear pyrrolo[1,2-a]quinoxaline scaffold and the angular pyrrolo[2,3-f]quinoxaline scaffold, procurement of the [2,3-f] isomer offers a strategic advantage for organizations seeking to build proprietary compound libraries or patent new composition-of-matter claims . The angular topology has already been identified in US Patent 4,075,206 as a distinct and patentable structural class, confirming the viability of this strategy .

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